3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2091494-76-5
VCID: VC7250534
InChI: InChI=1S/C12H11NO2/c1-8-7-10(13-11(8)12(14)15)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,14,15)
SMILES: CC1=C(NC(=C1)C2=CC=CC=C2)C(=O)O
Molecular Formula: C12H11NO2
Molecular Weight: 201.225

3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid

CAS No.: 2091494-76-5

Cat. No.: VC7250534

Molecular Formula: C12H11NO2

Molecular Weight: 201.225

* For research use only. Not for human or veterinary use.

3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid - 2091494-76-5

Specification

CAS No. 2091494-76-5
Molecular Formula C12H11NO2
Molecular Weight 201.225
IUPAC Name 3-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C12H11NO2/c1-8-7-10(13-11(8)12(14)15)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,14,15)
Standard InChI Key QXORJYQIJUIMIT-UHFFFAOYSA-N
SMILES CC1=C(NC(=C1)C2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is 3-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid, reflecting its substitution pattern on the pyrrole ring . Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol . The compound’s structure is defined by:

  • A pyrrole core (C₄H₄N) serving as the aromatic backbone.

  • A methyl group (-CH₃) at the 3-position.

  • A phenyl ring (-C₆H₅) at the 5-position.

  • A carboxylic acid group (-COOH) at the 2-position.

Structural Depiction and Stereochemical Features

The SMILES notation for the compound is CC1=C(NC(=C1)C2=CC=CC=C2)C(=O)O, which encodes the connectivity of atoms . The InChIKey QXORJYQIJUIMIT-UHFFFAOYSA-N provides a unique identifier for its stereochemical and tautomeric properties . The planar pyrrole ring allows for π-π interactions with aromatic systems, while the carboxylic acid group enhances hydrogen-bonding potential.

Table 1: Key Identifiers and Structural Data

PropertyValueSource
IUPAC Name3-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid
Molecular FormulaC₁₂H₁₁NO₂
Molecular Weight201.22 g/mol
SMILESCC1=C(NC(=C1)C2=CC=CC=C2)C(=O)O
InChIKeyQXORJYQIJUIMIT-UHFFFAOYSA-N

Physico-Chemical Properties

Computed and Experimental Properties

PubChem’s computational data provide insights into the compound’s behavior:

Table 2: Physico-Chemical Properties

PropertyValueMethod/Source
XLogP3-AA (Partition Coefficient)2.6XLogP3 3.0
Hydrogen Bond Donors2Cactvs 3.4.8.18
Hydrogen Bond Acceptors2Cactvs 3.4.8.18
Rotatable Bond Count2Cactvs 3.4.8.18
Topological Polar Surface Area63.3 ŲPubChem
Boiling PointNot reported

The XLogP3-AA value of 2.6 suggests moderate lipophilicity, suitable for penetrating biological membranes. The topological polar surface area (63.3 Ų) indicates potential solubility in polar solvents like water or ethanol, though experimental validation is needed.

Spectral Characteristics

While experimental NMR or IR data are unavailable, analogous pyrrole-carboxylic acids exhibit:

  • ¹H NMR: Resonances at δ 6.5–7.5 ppm (aromatic protons), δ 2.0–2.5 ppm (methyl groups).

  • IR: Stretching vibrations at ~1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (O-H) .

SupplierCatalog NumberPurity Grade
AKOS037649056AKOS037649056Research-grade
SB62026SB62026Laboratory-grade

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